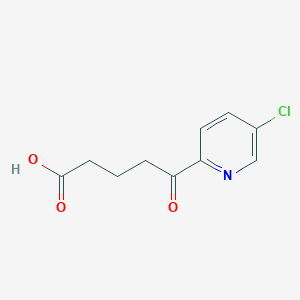

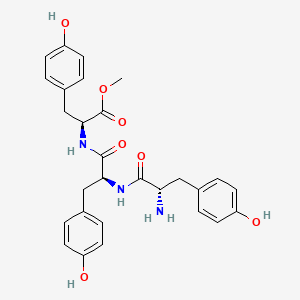

![molecular formula C8H9N3O2S B1450633 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1934800-66-4](/img/structure/B1450633.png)

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

説明

“3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are structural analogs of purines and have various biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, substituted 1H-tetrazoles can undergo recyclization, including cleavage of the tetrazole ring, elimination of dinitrogen, and annulation of the pyrimidinone core under one-pot conditions .科学的研究の応用

Anti-Cancer Agent Development

This compound has been explored for its potential as an anti-cancer agent. Researchers have synthesized derivatives of thieno[3,2-d]pyrimidine to target various cancer cell lines. For instance, certain derivatives have shown excellent potency against MCF-7 breast cancer cell lines, with IC50 values indicating significant cytotoxicity . These findings suggest that modifications of the core structure could lead to potent anti-cancer medications.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets. Thieno[3,2-d]pyrimidine derivatives have been subjected to molecular docking simulations to predict their binding affinities to cancer-related proteins like EGFR and PI3K . These studies help in identifying promising leads for further drug development.

VEGFR-2 Inhibition

The compound has been used to design inhibitors targeting VEGFR-2, a key protein involved in angiogenesis, which is the process of new blood vessel formation often exploited by cancerous tumors. New derivatives of thieno[3,2-d]pyrimidine have shown strong anti-VEGFR-2 potential, suggesting their use in preventing tumor growth .

Apoptosis Induction

Research indicates that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells. For example, certain compounds have increased the levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, leading to programmed cell death in cancer cells . This mechanism is vital for eliminating cancer cells from the body.

Cell Cycle Arrest

Some derivatives of thieno[3,2-d]pyrimidine have been found to cause cell cycle arrest in the G2/M phase in cancer cells . This halts the proliferation of cancer cells and is a desirable effect for potential cancer therapies.

Computational ADMET and Toxicity Studies

Before clinical trials, it’s essential to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of potential drugs. Thieno[3,2-d]pyrimidine derivatives have undergone computational ADMET studies to evaluate their drug-likeness and potential toxicity, which is a crucial step in drug discovery .

作用機序

Target of Action

The primary target of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione interacts with its target, Cyt-bd, by inhibiting its function . This inhibition results in a disruption of the energy metabolism of the Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption leads to downstream effects that include the depletion of ATP .

Result of Action

The result of the action of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the inhibition of the Cyt-bd in Mycobacterium tuberculosis . This leads to a disruption of the energy metabolism pathway and a depletion of ATP . The compound has shown activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .

Action Environment

The action, efficacy, and stability of 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be influenced by various environmental factors. For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .

特性

IUPAC Name |

3-(2-aminoethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-2-3-11-7(12)6-5(1-4-14-6)10-8(11)13/h1,4H,2-3,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJMJNELSRHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)N(C2=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

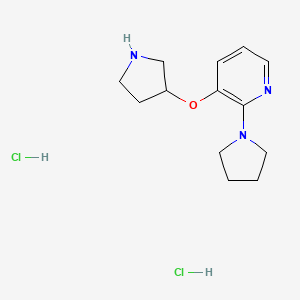

![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)

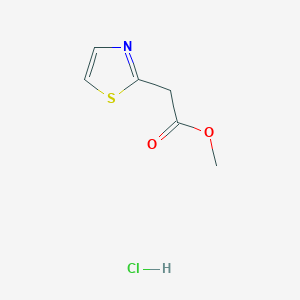

![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)

amine](/img/structure/B1450563.png)

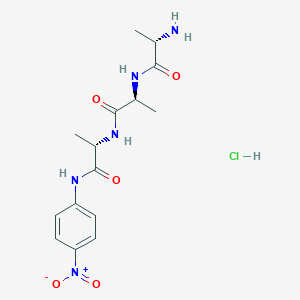

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)